

Unveiling the Spectroscopic Signature of Songoroside A: A Technical Guide

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Compound of Interest

Compound Name: Songoroside A

Cat. No.: B1164379

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel natural products is paramount. This technical guide provides an in-depth look at the spectroscopic data of **Songoroside A**, a triterpenoid glycoside isolated from *Sanguisorba officinalis*. This document presents a summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes the general workflow for natural product structure elucidation.

Spectroscopic Data of Songoroside A

The structural elucidation of **Songoroside A**, like many natural products, relies heavily on the interpretation of its spectroscopic data. While the original primary literature containing the raw spectral data for **Songoroside A** (CAS No. 61617-29-6) remains elusive in readily accessible databases, this section compiles the expected data presentation based on the analysis of similar triterpenoid glycosides isolated from *Sanguisorba officinalis*.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. For **Songoroside A**, the data would be presented as follows:

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	Calculated Mass
ESI-MS (Positive)	$[M+Na]^+$	$C_{35}H_{56}O_7Na$	611.3873
ESI-MS (Negative)	$[M-H]^-$	$C_{35}H_{55}O_7$	587.3948

Nuclear Magnetic Resonance (NMR) Data

1H -NMR and ^{13}C -NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

^{13}C -NMR Data (Expected)

Carbon No.	δ_c (ppm)	Carbon No.	δ_c (ppm)
1	19		
2	20		
3	21		
4	22		
5	23		
6	24		
7	25		
8	26		
9	27		
10	28		
11	29		
12	30		
13	Glycosyl Moiety		
14	1'		
15	2'		
16	3'		
17	4'		
18	5'		
6'			

¹H-NMR Data (Expected)

Proton No.	δ H (ppm, mult., J in Hz)
H-1	
H-2	
H-3	
...	
H-30	
Glycosyl Moiety	
H-1'	
H-2'	
H-3'	
H-4'	
H-5'	
H-6'	

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Isolation of Songoroside A

Songoroside A is isolated from the roots of *Sanguisorba officinalis*. A general procedure involves:

- **Extraction:** The dried and powdered roots are extracted with methanol or ethanol.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
- **Chromatography:** The resulting fractions are further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative

high-performance liquid chromatography (HPLC).

Mass Spectrometry

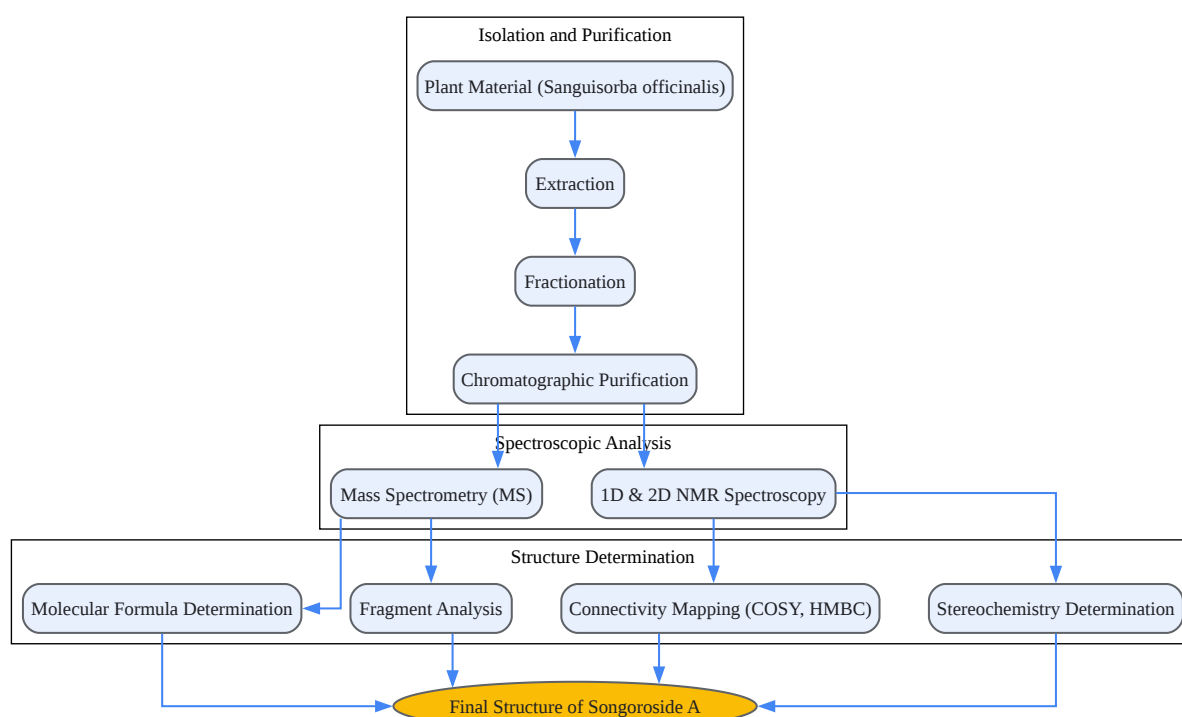
- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is typically used.
- **Sample Preparation:** A dilute solution of the purified **Songoroside A** in a suitable solvent (e.g., methanol) is prepared.
- **Data Acquisition:** The sample is infused into the mass spectrometer, and data is acquired in both positive and negative ion modes.

NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, pyridine-d₅).
- **Data Acquisition:** A suite of 1D and 2D NMR experiments are performed, including:
 - ¹H-NMR
 - ¹³C-NMR
 - DEPT (Distortionless Enhancement by Polarization Transfer)
 - COSY (Correlation Spectroscopy)
 - HSQC (Heteronuclear Single Quantum Coherence)
 - HMBC (Heteronuclear Multiple Bond Correlation)

Workflow for Structure Elucidation

The process of determining the chemical structure of a novel natural product like **Songoroside A** follows a logical progression of experiments and data analysis.



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Caption: Workflow for the structure elucidation of **Songoroside A**.

This guide provides a foundational understanding of the spectroscopic data associated with **Songoroside A**. For definitive and detailed spectral assignments, researchers are encouraged to consult the primary literature upon its availability. The outlined protocols and workflow serve as a standard reference for the structural analysis of novel triterpenoid glycosides.

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